Dihydro-myrcenol acetate
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Overview
Description
Dihydro-myrcenol acetate, also known as 2,6-dimethyl-7-octen-2-yl acetate, is a chemical compound with the molecular formula C12H22O2. It is widely used in the fragrance industry due to its fresh, clean, citrus, and floral odor. This compound is particularly valued for its stability and unique scent profile, making it a popular choice in various applications, especially in soaps and perfumes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydro-myrcenol acetate can be synthesized through the esterification of dihydromyrcenol with acetic acid in the presence of magnesium oxide as a catalyst . Another method involves the controlled hydrogenation of myrcenyl acetate .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale esterification processes. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of magnesium oxide as a catalyst is common due to its effectiveness in promoting the esterification reaction .
Chemical Reactions Analysis
Types of Reactions: Dihydro-myrcenol acetate primarily undergoes esterification reactions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Acetic acid and magnesium oxide as a catalyst.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Esterification: this compound.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound, such as dihydro-myrcenol.
Scientific Research Applications
Dihydro-myrcenol acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a fragrance ingredient in the synthesis of various aromatic compounds.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry for its fresh, citrusy scent.
Mechanism of Action
The mechanism of action of dihydro-myrcenol acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic citrus and floral scent. The molecular targets include olfactory receptor proteins, which are part of the G-protein coupled receptor family .
Comparison with Similar Compounds
Myrcenyl acetate: Similar in structure but less stable and tends to polymerize upon standing.
Dihydromyrcenol: Shares a similar scent profile but lacks the ester functional group, resulting in different chemical properties.
Uniqueness: Dihydro-myrcenol acetate is unique due to its stability and distinct citrusy-floral odor. Unlike myrcenyl acetate, it does not polymerize easily, making it more suitable for long-term storage and use in various fragrance formulations .
Properties
CAS No. |
88969-41-9 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2-methyl-6-methylideneoctan-2-yl) acetate |
InChI |
InChI=1S/C12H22O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h2,6-9H2,1,3-5H3 |
InChI Key |
VHVRYMDFTKNLFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCCC(C)(C)OC(=O)C |
Origin of Product |
United States |
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